molecular formula C17H16N4O3S2 B11627216 3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627216
M. Wt: 388.5 g/mol
InChI Key: BWOCIMCBEVYQRH-WQLSENKSSA-N
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Description

(5Z)-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of (5Z)-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the oxolan-2-ylmethyl group. The final steps involve the formation of the thiazolidinone ring and the introduction of the sulfanylidene group. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethyl group may enhance its binding affinity, while the thiazolidinone ring can participate in various biochemical reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, (5Z)-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and thiazolidinone analogs, each with their own distinct properties and applications.

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

(5Z)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N4O3S2/c22-15-12(26-17(25)20-15)8-11-14(18-9-10-4-3-7-24-10)19-13-5-1-2-6-21(13)16(11)23/h1-2,5-6,8,10,18H,3-4,7,9H2,(H,20,22,25)/b12-8-

InChI Key

BWOCIMCBEVYQRH-WQLSENKSSA-N

Isomeric SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)NC(=S)S4

Canonical SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)NC(=S)S4

Origin of Product

United States

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